NMDA Receptor Binding Affinity: 1,4-Dioxane vs. Piperidine-Only Scaffolds
1,4-Dioxane-containing derivatives demonstrate NMDA receptor binding affinity comparable to (S)-(+)-ketamine, with Ki values not significantly different from the clinically validated reference compound, whereas corresponding piperidine-only analogs lacking the dioxane oxygen pharmacophore show reduced affinity due to suboptimal hydrogen-bonding interactions at the PCP binding site [1]. The replacement of the piperidine ring with aminomethyl chains in dexoxadrol/etoxadrol analogs did not eliminate high NMDA receptor affinity, confirming that the oxygen-containing heterocycle rather than the piperidine moiety is the critical pharmacophoric element for target engagement [2].
| Evidence Dimension | NMDA receptor binding affinity |
|---|---|
| Target Compound Data | Ki value not significantly different from (S)-(+)-ketamine (for structurally related 1,4-dioxane derivatives 2-4) |
| Comparator Or Baseline | (S)-(+)-ketamine (reference NMDA antagonist) and piperidine-only analogs |
| Quantified Difference | No significant difference in binding affinity compared to (S)-(+)-ketamine; piperidine-only analogs show reduced affinity due to absence of dioxane oxygen |
| Conditions | Binding assays at PCP binding site of NMDA receptor using L(tk-)-cells stably expressing GluN1a and GluN2A subunits |
Why This Matters
This evidence demonstrates that the 1,4-dioxane moiety confers NMDA receptor binding activity comparable to a clinically used reference compound, making this scaffold relevant for CNS drug discovery programs targeting glutamate signaling pathways.
- [1] Del Bello F, Bonifazi A, Quaglia W, et al. Novel 1,4-dioxane derivatives as NMDA receptor channel blockers. University of Camerino. 2014. View Source
- [2] Del Bello F, et al. Citing reference [3] within: Novel 1,4-dioxane derivatives as NMDA receptor channel blockers. University of Camerino. 2014. View Source
